molecular formula C8H8NNaO4S B13753185 Sodium N-acetylsulfanilate CAS No. 6034-54-4

Sodium N-acetylsulfanilate

Cat. No.: B13753185
CAS No.: 6034-54-4
M. Wt: 237.21 g/mol
InChI Key: KLNWPSHOGWAXBS-UHFFFAOYSA-M
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Description

Sodium N-acetylsulfanilyl chloride is a versatile chemical intermediate with significant applications in pharmaceutical and chemical research. Its core structure makes it a valuable precursor in the synthesis of various sulfonamide compounds, which are a cornerstone class of antibacterial agents . Researchers utilize this compound in organic synthesis to develop new therapeutic molecules, including antibiotics and other active pharmaceutical ingredients (APIs), contributing to advancements in healthcare . Beyond pharmaceuticals, it plays a crucial role in the production of vibrant dyes and pigments for the textile and plastics industries, and acts as a reagent in the synthesis of agrochemicals like herbicides . The compound is characterized by its good solubility in organic solvents, facilitating its integration into various synthetic processes . As a building block in chemical synthesis, Sodium N-acetylsulfanilate enables the exploration of novel chemical entities and the optimization of drug development pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6034-54-4

Molecular Formula

C8H8NNaO4S

Molecular Weight

237.21 g/mol

IUPAC Name

sodium;4-acetamidobenzenesulfonate

InChI

InChI=1S/C8H9NO4S.Na/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

KLNWPSHOGWAXBS-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium N Acetylsulfanilate and Its Precursors

Classical Synthetic Routes to N-acetylsulfanilic Acid and its Salts

The traditional methods for synthesizing N-acetylsulfanilic acid and its corresponding salts, such as sodium N-acetylsulfanilate, have been well-documented in chemical literature. These routes typically begin with readily available precursors and involve fundamental organic reactions.

Synthesis from Sulfanilic Acid Precursors

The most direct and common method for producing N-acetylsulfanilic acid is through the acetylation of sulfanilic acid. ontosight.ai This process involves the reaction of sulfanilic acid with an acetylating agent, most commonly acetic anhydride (B1165640) or acetyl chloride. ontosight.ai

One established industrial process involves dissolving sulfanilic acid (aminobenzenesulfonic acid) in water with the addition of sodium carbonate. chemicalbook.com This is followed by acetylation with acetic anhydride at a controlled temperature of 45–50°C. The resulting this compound is then salted out with sodium chloride, yielding the product. chemicalbook.com An alternative approach involves the reaction of sulfanilic acid with acetic anhydride in the presence of a base. ontosight.ai The sodium salt of N-acetylsulfanilic acid has historically been prepared by reacting sodium sulfanilate (formed from sulfanilic acid and sodium carbonate) in an aqueous solution with acetic anhydride. google.com The free N-acetylsulfanilic acid can then be obtained by treating the aqueous solution of its salt with a strong mineral acid. google.com

A notable variation of this method involves using sulfuric acid as a solvent for the acetylation of aminoarylsulfonic acids with acetic anhydride or acetyl chloride. google.com For instance, dried sulfanilic acid can be introduced to a mixture of acetic anhydride and anhydrous sulfuric acid, which may also contain a catalyst like dimethylformamide. google.com The reaction is initiated at a lower temperature and gradually heated to complete the acetylation. google.com

Starting MaterialAcetylating AgentSolvent/BaseKey ConditionsProduct
Sulfanilic AcidAcetic AnhydrideWater, Sodium Carbonate45–50°C, Salting out with NaClThis compound
Sulfanilic AcidAcetic AnhydrideBase-N-acetylsulfanilic acid
Sodium SulfanilateAcetic AnhydrideAqueous Solution-This compound
Sulfanilic AcidAcetic AnhydrideSulfuric Acid, DimethylformamideGradual heating to ~65°CN-acetylsulfanilic acid

Derivatization from N-acetylsulfanilyl Chloride

N-acetylsulfanilyl chloride is a key intermediate that can be derivatized to form N-acetylsulfanilate salts. This sulfonyl chloride is typically synthesized from acetanilide (B955) through chlorosulfonation. chemicalbook.comprepchem.com In one method, acetanilide is reacted with chlorosulfonic acid, and the mixture is heated. prepchem.com The resulting product is then poured over ice to precipitate the crude N-acetylsulfanilyl chloride. prepchem.com

The subsequent conversion of N-acetylsulfanilyl chloride to this compound involves hydrolysis. This is typically achieved by treating the N-acetylsulfanilyl chloride with an alkali metal hydroxide (B78521), such as sodium hydroxide. google.com The temperature of the hydrolysis reaction is a critical parameter and is generally maintained between 60 to 80°C for optimal results. google.com The aryl sulfonate ester, menthyl N-acetylsulfanilate, can be synthesized from N-acetylsulfanilyl chloride and menthol (B31143) in pyridine. science.govacs.org

Multi-Step Synthetic Strategies for N-acetylsulfanilates

The synthesis of more complex derivatives of N-acetylsulfanilates often requires multi-step strategies. ontosight.ai These strategies are foundational in producing active pharmaceutical ingredients (APIs) where intricate molecular structures are required. pharmafeatures.com The design of these pathways often begins with retrosynthetic analysis, where the target molecule is deconstructed into simpler precursors. pharmafeatures.comyoutube.comlibretexts.org

For example, the synthesis of sulfanilic acid, N-acetyl-, 2-pentyl ester starts with the acetylation of sulfanilic acid to form N-acetylsulfanilic acid. ontosight.ai This intermediate is then esterified with 2-pentanol, often in the presence of a catalyst, to yield the final product. ontosight.ai Such multi-step syntheses allow for the systematic construction of molecules with specific functionalities and stereochemistry. pharmafeatures.com The key is to carefully plan each step to ensure high yields and compatibility between different functional groups. youtube.com

Modern and Green Chemistry Approaches in N-acetylsulfanilate Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pharmafeatures.com

Solvent-Free Reaction Environments for N-acetylsulfanilate Formation

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. dergipark.org.tr Solvent-free, or "neat," reactions offer several advantages, including reduced environmental impact, lower costs, and often, simpler work-up procedures. researchgate.net Techniques such as high-speed ball milling and microwave-assisted synthesis are being explored for various organic transformations, including acetylation. dergipark.org.trcem.com

Specifically for acetylation reactions, solvent-free conditions have been successfully applied. For instance, the acetylation of various amines has been achieved using only acetic anhydride without any solvent or catalyst, often with instantaneous reaction times. researchgate.net Grinding techniques, where reactants are ground together in the absence of a solvent, have also proven effective for the synthesis of N-acylhydrazones, a related class of compounds. rsc.org These methods often proceed at room temperature, further reducing energy consumption. rsc.org While direct solvent-free synthesis of N-acetylsulfanilate is an area of ongoing research, the success in related acetylations suggests its feasibility.

Catalytic Systems in N-acetylsulfanilate Synthesis

The use of catalysts is central to many modern synthetic strategies, as they can enhance reaction rates, improve selectivity, and enable reactions under milder conditions. mdpi.com In the context of green chemistry, there is a strong emphasis on developing reusable and non-toxic catalysts. unex.es

For acetylation reactions similar to the synthesis of N-acetylsulfanilic acid, various green catalysts have been investigated. Sulfamic acid has been shown to be an efficient catalyst for the acetylation of alcohols and phenols with acetic anhydride. researchgate.net Solid acid catalysts, such as nano-crystalline sulfated-zirconia and modified zeolites, have been employed for the synthesis of acetylsalicylic acid in a solvent-free environment, offering a reusable and eco-friendly alternative to traditional liquid acid catalysts like sulfuric acid. google.com Other catalytic systems for acetylation include silica-bonded N-propyl sulfamic acid and decatungstodivanadogermanic acid, which have been used for the efficient acetylation of alcohols and phenols under solvent-free conditions at room temperature. researchgate.net Succinimide-N-sulfonic acid is another efficient catalyst for acetylation reactions in the absence of a solvent. cjcatal.com

The application of such catalytic systems to the synthesis of N-acetylsulfanilate could lead to more sustainable and efficient manufacturing processes.

Catalyst TypeExample CatalystReactionKey Advantages
Solid Acid CatalystNano-crystalline sulfated-zirconiaAcetylationReusable, solvent-free conditions
OrganocatalystSulfamic AcidAcetylationEfficient, environmentally friendly
Heteropoly AcidDecatungstodivanadogermanic acidAcetylationReusable, solvent-free, room temperature
Sulfonic Acid-basedSuccinimide-N-sulfonic acidAcetylationExcellent yields, short reaction times

Atom Economy and Sustainability Considerations in Synthetic Design

The acetylation of sulfanilamide (B372717) to produce N-acetylsulfanilamide, the precursor to the sodium salt, is a substitution reaction. kccollege.ac.in A common laboratory method involves reacting sulfanilamide with acetic anhydride.

The balanced chemical equation for this reaction is:

H₂N-C₆H₄-SO₃H + (CH₃CO)₂O → CH₃CONH-C₆H₄-SO₃H + CH₃COOH

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is a critical step in chemical synthesis to achieve the best possible outcomes in terms of yield, purity, and cost-effectiveness. sigmaaldrich.com This involves a systematic study of how different variables influence the reaction. whiterose.ac.uk

Temperature and Pressure Effects on N-acetylsulfanilate Synthesis

Temperature is a crucial parameter in the synthesis of N-acetylsulfanilate. The acetylation of sulfanilic acid is often initiated by warming the reaction mixture. For instance, dissolving sulfanilic acid in a potassium carbonate solution can be warmed to 50°C before the addition of acetic anhydride, with the temperature maintained between 65-70°C during the addition. njit.edu Another method involves reacting sodium sulfanilate with acetic anhydride, which can lead to a spontaneous reaction with enough heat to reflux the acetic anhydride. njit.edu

Pressure is not typically a primary parameter in the acetylation of sulfanilamide at the laboratory scale. However, in industrial processes, pressure can influence reaction rates and the boiling points of solvents. For related sulfonamide syntheses, pressure control is utilized, for example, in the reaction of a sulfonyl chloride with ammonia, where pressures can range from 2 to 10 MPa. google.com The effect of temperature on reaction rates is significant, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can lead to the formation of impurities or decomposition of the product. whiterose.ac.uknih.gov

Table 1: Temperature and Pressure Effects on N-acetylsulfanilate Synthesis

Parameter Condition Observation Reference
Temperature 50°C (initial), 65-70°C (during addition) Acetylation of sulfanilic acid with acetic anhydride in the presence of potassium carbonate. njit.edu
Temperature Reflux of acetic anhydride Spontaneous reaction of sodium sulfanilate with acetic anhydride. njit.edu

Role of Solvents and Reagents in Reaction Efficiency

The choice of solvents and reagents is paramount in directing the efficiency and outcome of the N-acetylsulfanilate synthesis. ucla.eduwiley.com In the acetylation of sulfanilic acid, water is a common solvent, often in conjunction with a base like potassium carbonate to facilitate the dissolution of the starting material. njit.edu The use of acetic anhydride as the acetylating agent is well-documented. njit.edu

For the synthesis of related sulfonamides, a variety of organic solvents are employed, including haloalkane hydrocarbons, benzene (B151609), ether, ketone, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). google.com The selection of the solvent can significantly impact reaction rates and the solubility of reactants and products, thereby influencing the ease of product isolation. ijddr.in The purity of reagents is also critical; for instance, the use of hypertoxic reagents like NaCN in some synthetic routes is a major drawback for industrial production due to safety concerns. google.com The choice of base is also important, as an excess of a strong base can lead to increased impurity formation. whiterose.ac.uk

Table 2: Role of Solvents and Reagents in N-acetylsulfanilate Synthesis

Role Substance Application Reference
Solvent Water Dissolving sulfanilic acid with potassium carbonate. njit.edu
Reagent Acetic Anhydride Acetylating agent for sulfanilic acid and its salts. njit.edu
Solvent Haloalkane Hydrocarbons Used in the synthesis of precursor phenoxy sulphonamides. google.com
Solvent Tetrahydrofuran (THF) Used in the synthesis of precursor phenoxy sulphonamides. google.com

Isolation and Purification Techniques for N-acetylsulfanilate Salts

Following the synthesis, the isolation and purification of the N-acetylsulfanilate salt are crucial to obtain a product of high purity. A common initial step is cooling the reaction mixture to induce crystallization of the product. masterorganicchemistry.com The solid product is then typically collected by filtration. njit.edu

Washing the collected solid is a key purification step. The choice of washing solvent is critical to remove unreacted starting materials and byproducts without dissolving a significant amount of the desired product. ijddr.in For this compound, washing with acetic anhydride followed by anhydrous ether has been reported. njit.edu Drying the purified solid, often at elevated temperatures (e.g., 110-115°C), is the final step to remove any residual solvent. njit.edu

Recrystallization is another powerful purification technique. masterorganicchemistry.com This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which often results in the formation of purer crystals. masterorganicchemistry.com For sulfanilic acid, a precursor, recrystallization from boiling water with charcoal treatment is a documented method. njit.edu Other advanced purification techniques like column chromatography can also be employed for separating components of a mixture based on their differential adsorption. hilarispublisher.comnih.gov

Advanced Structural Characterization and Spectroscopic Analysis of Sodium N Acetylsulfanilate

Elucidation of Molecular Structure through Multi-Dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For Sodium N-acetylsulfanilate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the compound's connectivity.

In a typical ¹H NMR spectrum, the aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the sulfonate group (SO₃⁻) are expected to be downfield compared to the protons ortho to the acetylamino group due to the strong electron-withdrawing nature of the sulfonate group. The methyl protons of the acetyl group would appear as a sharp singlet, and the amide proton (N-H) would present as a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. This includes the methyl carbon, the carbonyl carbon of the acetyl group, and the four distinct aromatic carbons of the benzene ring.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular puzzle.

COSY would show correlations between the adjacent aromatic protons.

HSQC correlates each proton signal with its directly attached carbon atom.

HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the placement of the acetylamino and sulfonate groups on the aromatic ring. For instance, an HMBC experiment would show a correlation between the methyl protons and the carbonyl carbon, and between the aromatic protons and the neighboring quaternary carbons.

Additionally, ²³Na NMR could be utilized to study the sodium ion's chemical environment and its interactions within the solution. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Predicted data for illustrative purposes.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
CH₃~2.1~25Singlet
C=O-~170-
N-H~9.8-Singlet
Aromatic H (ortho to -NHAc)~7.6~120Doublet
Aromatic H (ortho to -SO₃⁻)~7.8~130Doublet
Aromatic C (ipso to -NHAc)-~140-
Aromatic C (ipso to -SO₃⁻)-~142-

Vibrational Spectroscopic Investigations: FT-IR and Raman Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. horiba.com These methods serve as a molecular fingerprint and are excellent for identifying specific functional groups present in this compound.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, highlighting vibrations of polar bonds. Key expected absorption bands for this compound include:

N-H Stretch: A sharp peak around 3300 cm⁻¹.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong absorption near 1670 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

Sulfonate Group (SO₃⁻): Strong, characteristic asymmetric and symmetric stretching vibrations typically found around 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For this compound, Raman spectra would be expected to clearly show:

Aromatic Ring Vibrations: Strong signals corresponding to the breathing modes of the benzene ring.

C-S Stretch: A band in the 750-650 cm⁻¹ region.

Symmetric SO₃⁻ Stretch: A strong, sharp peak around 1050 cm⁻¹.

The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Data is illustrative and based on characteristic functional group frequencies.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique (Expected Intensity)
N-H Stretch~3300FT-IR (Strong)
Aromatic C-H Stretch3100-3000FT-IR (Medium), Raman (Strong)
Amide I (C=O Stretch)~1670FT-IR (Strong)
Aromatic Ring Stretch1600, 1500FT-IR (Medium), Raman (Strong)
Asymmetric SO₃⁻ Stretch~1200FT-IR (Very Strong)
Symmetric SO₃⁻ Stretch~1050FT-IR (Strong), Raman (Strong)

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the crystal packing, showing how individual molecules are arranged in the unit cell and detailing intermolecular interactions such as hydrogen bonds (e.g., between the amide N-H and sulfonate oxygens) and ionic interactions involving the sodium cation. nih.govmdpi.com

The sodium ion is typically coordinated by multiple oxygen atoms from the sulfonate groups and potentially from water molecules if the crystal is a hydrate. nih.govresearchgate.net XRD analysis would clarify this coordination environment.

In the absence of a single crystal, Powder X-ray Diffraction (PXRD) can be used. PXRD provides a characteristic diffraction pattern that can be used to identify the crystalline phase of the material, assess its purity, and determine unit cell parameters. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound This data is for illustrative purposes only, as specific crystal structure data is not publicly available.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.8
b (Å)8.3
c (Å)5.9
β (°)93.0
Volume (ų)878.0
Z (molecules/unit cell)4

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govuni-rostock.de For this compound (C₈H₈NNaO₄S), HRMS can determine the mass of its molecular ion with an accuracy of less than 5 parts per million (ppm), allowing for the unambiguous confirmation of its chemical formula. chromatographyonline.com

Using an ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as the de-sodiated anion [M-Na]⁻ in negative ion mode or as an adduct in positive ion mode. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion, providing structural information. Key fragmentations would likely include the loss of the acetyl group and cleavage of the C-S bond, yielding fragments that help confirm the molecular structure.

Table 4: Predicted HRMS Data for this compound Calculated theoretical masses.

IonFormulaCalculated m/z (Monoisotopic)
[M-Na]⁻ (Anion)[C₈H₈NO₄S]⁻214.01795
[M+H]⁺ (Protonated Acid)[C₈H₁₀NO₄S]⁺216.03250
[M+Na]⁺ (Sodiated Acid)[C₈H₉NNaO₄S]⁺238.01445

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the industry standard for determining the purity of pharmaceutical compounds and separating them from related impurities or isomers. nih.gov

A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing polar compounds like this compound. insights.bio In such a method, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (with a pH modifier like trifluoroacetic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. insights.biogoogle.com

By using a gradient elution, where the proportion of the organic solvent is increased over time, it is possible to separate this compound from potential impurities. These could include unreacted starting materials (e.g., sulfanilic acid), by-products (e.g., di-acetylated species), or positional isomers. A detector, such as a UV-Vis or Diode Array Detector (DAD), is used to quantify the compound and its impurities. Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the identification of unknown impurity peaks. nih.govplos.org

Table 5: Exemplar HPLC Method for Purity Analysis This is a representative method and would require optimization.

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Compound Reference Table

Chemical Reactivity and Mechanistic Investigations of Sodium N Acetylsulfanilate

Thermal Decomposition and Pyrolysis Pathways of N-acetylsulfanilate Esters

The thermal decomposition, or pyrolysis, of N-acetylsulfanilate esters, such as menthyl N-acetylsulfanilate, has been investigated to produce high-purity alkenes. studentshare.org This process typically involves heating the ester at reduced pressure, which leads to an elimination reaction yielding an alkene and N-acetylsulfanilic acid. studentshare.orgacs.orgunirioja.es

The pyrolysis of sulfonate esters in the absence of a solvent is a classic method for generating alkenes and can proceed through either a unimolecular (E1) or bimolecular (E2) elimination mechanism. studentshare.orgwikipedia.org In an E1 reaction, the leaving group departs first to form a carbocation intermediate, which is a two-step process. wikipedia.orgiitk.ac.in In contrast, the E2 mechanism is a concerted, one-step process where a base removes a proton and the leaving group departs simultaneously. wikipedia.orgiitk.ac.in

Mechanism Description Key Features for N-acetylsulfanilate Esters
E1 (Unimolecular) Two-step mechanism involving the formation of a carbocation intermediate. iitk.ac.inFavored in the absence of a strong external base; proceeds through the formation of a carbocation after the sulfonate leaving group departs. studentshare.org
E2 (Bimolecular) One-step (concerted) mechanism where a base abstracts a proton as the leaving group departs. iitk.ac.inWould require a base and typically exhibits second-order kinetics. wikipedia.orgiitk.ac.in

Gas chromatography (GC) is a crucial analytical technique for studying the pyrolysis of N-acetylsulfanilate esters. chromatographyonline.comresearchgate.netd-nb.info By separating and identifying the volatile products of the thermal decomposition, the reaction mechanism can be determined. studentshare.orgacs.orgunirioja.es When the pyrolysate of menthyl N-acetylsulfanilate is analyzed by GC, the resulting chromatogram is used to distinguish between an E1 and E2 pathway. studentshare.org

The observation of a single peak in the gas chromatogram corresponding to the alkene product is indicative of an E1 mechanism. studentshare.org If the reaction were to proceed via an E2 mechanism involving the sulfonate ester acting as both the substrate and the base, two peaks might be expected. studentshare.org The use of Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) allows for the reproducible decomposition of the ester under controlled high temperatures (typically 500–1400 °C) and subsequent separation and identification of the resulting fragments. researchgate.netd-nb.info

Table 1: Pyrolysis Products of Menthyl N-acetylsulfanilate

ReactantConditionProductsAnalytical Method
Menthyl N-acetylsulfanilateThermal decomposition at reduced pressure studentshare.orgacs.orgAlkene (menthene isomers), N-acetylsulfanilic acid studentshare.orgGas Chromatography (GC) studentshare.orged.gov

Substituents on both the aromatic ring and the ester group can influence the rate and pathway of pyrolysis. The acetamido group (-NHCOCH₃) on the benzene (B151609) ring is a critical substituent. Its basic nature is thought to play a role in the elimination process, even in the E1 mechanism where an external base is absent. studentshare.org

The stability of the potential carbocation intermediate in an E1 reaction is paramount; more substituted alkyl groups on the oxygen-bearing carbon will lead to more stable carbocations, thus increasing the rate of E1 reactions. iitk.ac.in For E2 reactions, the rate also increases with increasing alkyl substitution on the carbon bearing the leaving group, but this is attributed to the increased stability of the more substituted alkene product that is partially formed in the transition state. iitk.ac.in Therefore, the structure of the alcohol used to form the ester significantly impacts the pyrolytic reactivity and the distribution of alkene products.

Hydrolytic Stability and Degradation Pathways of Sodium N-acetylsulfanilate

This compound, being the salt of N-acetylsulfanilic acid, exhibits notable hydrolytic behavior. In aqueous solutions, it can slowly hydrolyze to yield sulfanilic acid and acetic acid, a reaction that is accelerated by heat. The stability of the compound is highly dependent on the pH of the environment.

Studies on the hydrolysis of N-acetylsulfanilic acid in sulfuric acid have provided detailed insights into its degradation mechanism. The rate of hydrolysis is significantly influenced by the concentration of the acid. The reaction mechanism transitions from an A-2 type (bimolecular) to an A-1 type (unimolecular) as the acidity of the medium increases.

A-2 Mechanism: At sulfuric acid concentrations below 70%, the hydrolysis follows an A-2 pathway. This involves a rate-determining nucleophilic attack by a water molecule on the protonated acetamide (B32628) group.

A-1 Mechanism: Above 70% H₂SO₄, the mechanism shifts to A-1. In this pathway, the rate-determining step is the cleavage of the conjugate acid of the N-acetylsulfanilic acid, which precedes the nucleophilic attack.

The hydrolytic degradation is a critical factor in its applications and stability, particularly in acidic environments where the rate can be significantly faster than in neutral conditions. dovepress.com

Table 2: Hydrolysis Rates of N-acetylsulfanilic acid in Sulfuric Acid

H₂SO₄ Concentration (w/w)Pseudo-first-order Rate Constant (kψ) at 25°C (min⁻¹)
30%1.2 x 10⁻³
30-35%Peak rates of 0.012–0.015
>77%Sharp decline in rate
Data sourced from a study on N-acetylsulfanilic acid.

Reductive and Oxidative Transformations of the Sulfanilate Framework

The sulfanilate framework can be subjected to both reduction and oxidation, targeting either the aromatic system, the nitro/amino groups, or the sulfur center.

Reductive Transformations: While specific studies on the direct reduction of the sulfonate group in this compound are not prevalent in the provided context, general reductive processes can be applied to its derivatives. For instance, if a nitro group were introduced onto the ring via electrophilic substitution, it could be subsequently reduced to an amino group using reagents like iron or tin in hydrochloric acid. mnstate.edu In a different context, sodium sulfanilate has been employed as a stabilizing ligand for reduced transition metal colloids, which are used as catalysts in hydrogenation reactions. acs.org This suggests the sulfanilate moiety is stable under these specific reductive conditions.

Oxidative Transformations: The oxidation of the sulfanilate framework has been studied in detail. The kinetics and mechanism of the oxidation of sodium sulfanilate by the potent oxidant dihydroxydiperiodatonickelate(IV) (DPN) have been investigated in an aqueous alkaline medium. ccsenet.orgccsenet.org The reaction exhibits first-order dependence on the oxidant (DPN) and fractional-order dependence on the reductant (sodium sulfanilate). ccsenet.org The proposed mechanism involves a pre-equilibrium step where an adduct forms between the nickel(IV) complex and the sulfanilate. ccsenet.org The reaction rate is also influenced by the pH and ionic strength of the medium. ccsenet.org Other studies have examined the reaction of sulfanilate with oxidants like hypochlorite. acs.org

Table 3: Summary of Chemical Reactivity

Reaction TypeReagents/ConditionsProducts
Thermal Decomposition Heat, reduced pressure (for esters)Alkene, N-acetylsulfanilic acid studentshare.org
Hydrolysis Water, acid/base catalysis, heat Sulfanilic acid, Acetic acid
Electrophilic Substitution HNO₃/H₂SO₄ Nitro-N-acetylsulfanilic acid
Nucleophilic Substitution Chlorosulfonic acid N-acetylsulfanilyl chloride
Oxidation Dihydroxydiperiodatonickelate(IV) ccsenet.orgccsenet.orgOxidized products

Reactivity of the Aromatic Ring and Amide Functionality

The chemical behavior of this compound is dictated by the interplay of its three primary components: the aromatic benzene ring, the amide linkage, and the sodium sulfonate group. The electronic properties of the substituents on the benzene ring significantly influence its reactivity, particularly in electrophilic aromatic substitution reactions. Concurrently, the amide functionality possesses its own characteristic reactivity, most notably its susceptibility to hydrolysis.

Aromatic Ring Reactivity

The benzene ring in this compound is substituted with two groups that exert opposing electronic effects: the activating N-acetylamino group (-NHCOCH₃) and the deactivating sulfonate group (-SO₃⁻).

N-Acetylamino Group: This group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. vaia.com The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance, increasing the electron density of the ring and making it more nucleophilic. msu.edu This resonance effect is stronger than its inductive electron-withdrawing effect. As an activating group, it directs incoming electrophiles to the ortho and para positions. However, the acetyl group attenuates the activating influence of the parent amino (-NH₂) group by withdrawing electron density from the nitrogen. msu.eduacs.org In the case of this compound, the para position is already occupied by the sulfonate group, meaning the N-acetylamino group directs incoming electrophiles primarily to the positions ortho to it (C2 and C6).

Sulfonate Group: The sulfonate group (-SO₃⁻) is a strongly deactivating group. It withdraws electron density from the aromatic ring through a strong inductive effect, making the ring less reactive towards electrophiles. wikipedia.org Deactivating groups of this nature typically direct incoming electrophiles to the meta position (C3 and C5).

The net reactivity and the site of substitution on the aromatic ring of this compound depend on the specific reaction conditions and the nature of the electrophile. The activating effect of the N-acetylamino group competes with the deactivating effect of the sulfonate group. Generally, the powerful activating, ortho,para-directing nature of the amino-derived group dominates the directing effects. Therefore, electrophilic substitution, such as halogenation or nitration, is expected to occur at the positions ortho to the N-acetylamino group. For instance, studies on the sulfonation of acetanilide (B955) show a preference for substitution at the para position, but when this is blocked, reactivity at the ortho position is observed. rsc.orggoogle.com

Amide Functionality Reactivity

The amide bond in this compound is relatively stable but can be cleaved through hydrolysis under both acidic and basic conditions to yield sulfanilic acid (as its sodium salt) and acetic acid. libretexts.orgallen.in

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is first protonated. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. allen.inresearchgate.net This leads to the formation of a tetrahedral intermediate which subsequently breaks down, cleaving the C-N bond to release the amine and a carboxylic acid. acs.org Studies on acetanilide have shown that in highly concentrated sulfuric acid (>70%), sulfonation can occur in preference to hydrolysis. rsc.orgrsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbonyl carbon of the amide. allen.in This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH-Ar-SO₃⁻), a poor leaving group. A subsequent proton transfer from the newly formed carboxylic acid results in a carboxylate salt and an amine. The reaction is typically driven to completion by heating. libretexts.org The alkaline hydrolysis of acetanilides has been shown to follow second-order kinetics. researchgate.net

Kinetic and Thermodynamic Studies of Key N-acetylsulfanilate Reactions

Quantitative studies on the reaction rates (kinetics) and energy changes (thermodynamics) of key reactions involving this compound are crucial for understanding its stability and transformation pathways. The primary reactions of interest are the hydrolysis of the amide bond and electrophilic substitution on the aromatic ring. While specific data for this compound is limited, extensive research on its parent compound, acetanilide, and related derivatives provides valuable insights.

Kinetic Studies

The hydrolysis of the amide bond is a key degradation pathway. Kinetic studies typically measure the rate constant (k) as a function of temperature and reagent concentration.

Amide Hydrolysis: The rate of hydrolysis of acetanilides is significantly influenced by pH and the nature of substituents on the aromatic ring. Both acid-catalyzed and base-catalyzed hydrolysis mechanisms have been investigated. For the alkaline hydrolysis of various para-substituted acetanilides, rate constants have been determined experimentally. Electron-withdrawing groups (like -NO₂) increase the rate of hydrolysis, while electron-donating groups (like -CH₃, -OCH₃) decrease it, a relationship well-described by the Hammett equation. researchgate.nettandfonline.comwikipedia.org

Interactive Data Table: Kinetic Data for Alkaline Hydrolysis of p-Substituted Acetanilides

Substituent (R) in p-R-C₆H₄NHCOCH₃Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Reference
-NH₂1.18 x 10⁻⁵ researchgate.net
-OCH₃3.35 x 10⁻⁵ researchgate.net
-CH₃4.55 x 10⁻⁵ researchgate.net
-H (Acetanilide)7.70 x 10⁻⁵ researchgate.net
-CHO1.58 x 10⁻³ researchgate.net
-COCH₃1.75 x 10⁻³ researchgate.net
-NO₂6.65 x 10⁻³ researchgate.net

This table presents kinetic data for the alkaline hydrolysis of acetanilide and its para-substituted derivatives. The rate constants (k) illustrate the electronic effect of substituents on the reaction rate. The sulfonate group in this compound, being strongly electron-withdrawing, would be expected to significantly accelerate the rate of hydrolysis compared to unsubstituted acetanilide.

Electrophilic Aromatic Substitution: The kinetics of electrophilic aromatic substitution reactions, such as sulfonation, are also of interest. The sulfonation of aromatic compounds is often reversible, and the reaction rate depends on the concentration of the sulfonating agent (e.g., SO₃) and the nature of the solvent. stackexchange.comresearchgate.net For the sulfonation of benzene in aqueous sulfuric acid, the reactions are first-order with respect to benzene. researchgate.net The activation energy for such reactions can be substantial; for example, the sulfonation of certain compounds has activation energies in the range of 50-180 kJ/mol, depending on the specific mechanism and conditions. researchgate.netresearchgate.net

Thermodynamic Studies

Thermodynamic data, such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of reaction, provide information on the spontaneity and energy balance of a reaction.

Amide Hydrolysis and Formation: The hydrolysis of an amide bond is generally a thermodynamically favorable process, although it is kinetically slow without a catalyst. The reverse reaction, amide formation from a carboxylic acid and an amine, is endergonic (non-spontaneous) and requires energy input. For acetanilide, the standard enthalpy of combustion (ΔU°c) has been measured, from which the standard enthalpy of formation (ΔH°f) can be derived. nih.gov This value is fundamental for calculating the enthalpy change of reactions involving the molecule.

Aromatic Sulfonation: The sulfonation of aromatic rings is a reversible equilibrium process. stackexchange.com The thermodynamic favorability depends on the conditions. For instance, the sulfonation of alkylbenzenes has a Gibbs free energy of reaction (ΔG) of approximately -226 kJ/mol, indicating a spontaneous process under those conditions. inlibrary.uz The position of the equilibrium can be controlled by temperature and the concentration of the sulfonating agent. stackexchange.com

Interactive Data Table: Representative Thermodynamic Parameters

Compound/ReactionThermodynamic ParameterValueReference
Acetanilide (solid)Standard Enthalpy of Formation (ΔH°f)-199.2 kJ/mol nih.gov
Acetanilide (solid)Standard Enthalpy of Combustion (ΔH°c)-4223.8 kJ/mol nih.gov
Alkylbenzene SulfonationGibbs Free Energy of Reaction (ΔG)~ -226 kJ/mol inlibrary.uz

This table provides key thermodynamic values for acetanilide, a model for this compound, and a representative value for aromatic sulfonation. These parameters are essential for assessing the energetic feasibility of formation and subsequent reactions.

Derivatives and Analogues of N Acetylsulfanilate in Chemical Research

Synthesis and Characterization of N-acetylsulfanilate Esters and Amides

The synthesis of esters and amides from sodium N-acetylsulfanilate typically proceeds via the activation of the sulfonic acid group or through its precursor, N-acetylsulfanilyl chloride. These reactions introduce a wide range of functionalities, allowing for the systematic study of structure-activity relationships.

Ester Synthesis: The esterification of N-acetylsulfanilic acid can be achieved through several established methods. A common approach involves the reaction of N-acetylsulfanilyl chloride with various alcohols in the presence of a base to neutralize the HCl byproduct. Alternatively, direct condensation of the sulfonic acid with an alcohol, often facilitated by a coupling agent or under acidic catalysis, can yield the desired ester. The choice of alcohol can range from simple alkyl and aryl alcohols to more complex polyfunctional molecules, leading to a diverse library of N-acetylsulfanilate esters.

Amide Synthesis: The synthesis of N-acetylsulfanilate amides, also known as N-acylsulfonamides, follows similar principles. The reaction of N-acetylsulfanilyl chloride with primary or secondary amines is a widely used method. youtube.com These reactions are typically carried out in the presence of a base to scavenge the generated HCl. youtube.com Modern synthetic developments include methods like the "sulfo-click" reaction, which involves reacting sulfonyl azides with thioacids, offering an efficient pathway to N-acylsulfonamides under mild conditions. nih.govresearchgate.net The low reactivity of the parent sulfonamide can be overcome by using additives or harsh reaction conditions in traditional acylation methods. nih.gov

Characterization: The characterization of these newly synthesized esters and amides relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure, verifying the incorporation of the ester or amide moiety, and establishing the purity of the compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of the ester is confirmed by the characteristic C=O stretching vibration, while amides show distinct C=O and N-H stretching bands.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the derivatives, confirming their elemental composition.

The following table summarizes common synthetic routes for these derivatives.

Derivative TypeStarting MaterialReagentKey Reaction Type
EsterN-acetylsulfanilyl chlorideAlcohol (R-OH)Nucleophilic Acyl Substitution
AmideN-acetylsulfanilyl chlorideAmine (R-NH₂)Nucleophilic Acyl Substitution
N-acylsulfonamideSulfonyl azideThioacidSulfo-click Reaction

Exploration of Sulfonamide Derivatives and their Chemical Behavior

Sulfonamide derivatives are a cornerstone of medicinal chemistry. nih.gov Analogues derived from N-acetylsulfanilate are of interest for their potential to exhibit novel biological activities and physicochemical properties. The N-acylsulfonamide group, structurally similar to the classic sulfonamide, has garnered particular attention. nih.govresearchgate.net

Research has focused on synthesizing libraries of these derivatives to explore how structural changes impact their function. nih.gov For instance, replacing the sulfonamide with an N-acylsulfonamide can affect biological activity. nih.gov The synthesis of these compounds often involves reacting sulfonyl chlorides with amines or employing newer methods like the sulfo-click reaction to create the N-acylsulfonamide linkage. nih.govresearchgate.neteurekaselect.com The sulfonamide functional group itself is generally stable and does not participate directly in many reactions; however, other functional groups within the molecule can be readily modified. eurekaselect.com

Structural Modifications of the Acetyl Group and their Impact on Reactivity

The N-acetyl group in this compound plays a crucial role in modulating the reactivity of the anilino nitrogen. It acts as a protecting group, preventing unwanted side reactions such as oxidation or diazotization that the free amine would readily undergo. wikipedia.org Modifying this acetyl group can have a significant impact on the molecule's chemical properties.

Impact of N-Acetylation: N-acetylation is a widespread post-translational modification in proteins, where it influences stability, structure, and interactions. creative-proteomics.comwikipedia.org In the context of N-acetylsulfanilate, the acetyl group:

Reduces Basicity: It significantly decreases the basicity and nucleophilicity of the nitrogen atom by delocalizing the lone pair of electrons onto the adjacent carbonyl oxygen.

Increases Steric Hindrance: The acetyl group introduces steric bulk around the nitrogen, which can influence the approach of reagents.

Alters Chemical Properties: The modification neutralizes the charge of the amino group, increases hydrophobicity, and changes its hydrogen bonding potential. nih.gov

Exploring Analogues: Systematic modifications could involve replacing the methyl group of the acetyl moiety with larger alkyl chains, electron-withdrawing groups (e.g., trifluoromethyl), or aryl groups. Such changes would be expected to alter the electronic and steric environment of the amide bond. For example, introducing an electron-withdrawing group would further decrease the electron density on the nitrogen, potentially making the amide proton more acidic and influencing the rotational barrier of the C-N bond. Conversely, bulkier substituents could sterically hinder reactions at adjacent sites on the aromatic ring. While specific studies on N-acetylsulfanilate are limited, the principles of N-acylation suggest that these modifications would provide a fine-tuning mechanism for the molecule's reactivity and physicochemical properties. mdpi.comacs.org

Heterocyclic N-acetylsulfanilate Analogues and their Synthesis

The incorporation of the N-acetylsulfanilate moiety into heterocyclic ring systems is a prominent strategy in medicinal chemistry to generate novel scaffolds with diverse biological activities. nih.gov The synthesis of such analogues often starts from sulfanilamide (B372717), a close derivative of N-acetylsulfanilate, which can then be acylated. researchgate.netajol.info

Synthetic Strategies: Several synthetic routes are employed to create these heterocyclic derivatives:

Condensation Reactions: Diazotized sulfanilamide can react with active methylene (B1212753) compounds like ethylacetoacetate, followed by condensation to form isoxazole (B147169) derivatives. researchgate.net

Cycloaddition Reactions: Schiff bases formed from sulfanilamide can undergo cycloaddition with reagents like thioglycolic acid or chloroacetyl chloride to yield thiazolidinone and azetidinone rings, respectively. researchgate.net

Multicomponent Reactions: Green chemistry approaches, such as microwave-assisted, solvent-free multicomponent reactions, are used for the efficient synthesis of complex heterocyclic systems like pyridopyrimidines. nih.gov

Intramolecular Cyclization: Allyl-containing sulfonamides can undergo intramolecular cyclization to produce various nitrogen-containing heterocycles, including aziridines and pyrrolidines. benthamscience.com

These synthetic methods allow for the creation of a wide array of heterocyclic systems linked to the sulfanilamide core, including piperazines, thioureas, and triazoles. nih.govnih.gov The resulting compounds are then evaluated for their potential applications, often as enzyme inhibitors. nih.gov

The following table provides examples of heterocyclic systems derived from sulfanilamide.

Starting MaterialReagent(s)Resulting Heterocycle
SulfanilamideEthylacetoacetate, HydrazinePyrazolone derivative
SulfanilamideSalicylaldehyde, Thioglycolic acidThiazolidinone derivative researchgate.net
SulfanilamideSalicylaldehyde, Chloroacetyl chlorideAzetidinone derivative researchgate.net
Allyl SulfonamidesOxidizing AgentPyrrolidines, Piperazines benthamscience.com

Role of the Sodium Counterion in Derivative Formation and Stabilization

The sodium counterion in this compound, while often considered a spectator ion, can play a significant role in the physical properties and reactivity of the compound, particularly in the solid state and in solution. The interaction between the sodium cation and the sulfonate anion is primarily electrostatic.

Influence on Physical Properties: The nature of the counterion has a demonstrable effect on the physicochemical properties of sulfonate salts. researchgate.net Studies on related compounds like linear alkylbenzene sulfonates show that the counterion's hydration radius influences solubility, viscosity, and critical micelle concentration. researchgate.net For instance, smaller cations with larger hydration spheres can lead to different packing and solvation characteristics compared to larger, less hydrated cations. researchgate.net While sodium is the common counterion, exchanging it for other alkali metals (Li⁺, K⁺, Cs⁺) or organic cations (e.g., ammonium (B1175870) salts) would alter these properties. nih.gov The sequence of hydration radii for alkali ions is Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. nih.gov

Role in Derivative Formation: In chemical reactions, the sodium counterion's primary role is to maintain charge neutrality. However, its presence can affect reaction rates and equilibria.

Solubility: The solubility of the starting material in a given solvent is dependent on the counterion, which can influence the effective concentration of the reactant in the solution phase.

Ion Pairing: In less polar solvents, ion pairing between the sodium cation and the sulfonate anion can occur. This association can modulate the nucleophilicity of the sulfonate group if it were to participate in a reaction, although reactions of N-acetylsulfanilate derivatives typically occur at the sulfonyl or amino groups.

Theoretical and Computational Chemistry of Sodium N Acetylsulfanilate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and three-dimensional geometry of the N-acetylsulfanilate anion. nih.gov These ab initio methods solve approximations of the Schrödinger equation to determine the molecule's wave function, from which numerous properties can be derived. northwestern.edulsu.edu

Commonly used DFT functionals such as B3LYP, often paired with Pople-style basis sets like 6-311++G(d,p), provide a robust framework for geometry optimization. nih.govresearchgate.net Such calculations for the N-acetylsulfanilate anion would predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the geometry around the sulfur atom is expected to be tetrahedral, and the planarity of the benzene (B151609) ring and the amide group can be precisely quantified. nih.gov

The electronic properties are also a primary output of these calculations. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and its tendency to undergo electronic transitions. nih.gov For N-acetylsulfanilate, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is often centered on the electron-withdrawing sulfonyl group.

Table 1: Predicted Molecular Geometry Parameters for N-acetylsulfanilate Anion (Illustrative)

ParameterAtoms InvolvedPredicted Value (DFT/B3LYP/6-31G*)
Bond LengthS-O~1.45 Å
Bond LengthS-N~1.65 Å
Bond LengthS-C (aromatic)~1.78 Å
Bond AngleO-S-O~119°
Bond AngleO-S-N~106°
Dihedral AngleC-C-S-N~90° (defining rotational conformation)

Note: These are typical values based on calculations of similar sulfonamide structures. Actual values would be derived from a specific calculation for Sodium N-acetylsulfanilate.

Prediction of Spectroscopic Parameters (NMR, IR) using Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT calculations. researchgate.netresearchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) to yield the chemical shifts. The accuracy of these predictions can be high enough to distinguish between different isomers or conformers of a molecule. bohrium.comfrontiersin.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. researchgate.net After geometry optimization, a frequency calculation is performed, which determines the normal modes of vibration. The frequencies of these modes correspond to absorption peaks in the IR spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net These calculations allow for the assignment of specific vibrational modes to observed IR bands, such as the characteristic symmetric and asymmetric stretches of the SO₂ group, the C=O stretch of the amide, and the N-H bend.

Table 2: Predicted Spectroscopic Data for N-acetylsulfanilate Anion (Illustrative)

SpectroscopyParameterPredicted ValueAssignment
¹³C NMRChemical Shift (δ)~169 ppmAmide Carbonyl (C=O)
¹³C NMRChemical Shift (δ)~142 ppmAromatic C-S
¹H NMRChemical Shift (δ)~7.8 ppmAromatic Protons (ortho to SO₂)
IRVibrational Frequency (ν)~1680 cm⁻¹C=O Stretch
IRVibrational Frequency (ν)~1320 cm⁻¹SO₂ Asymmetric Stretch
IRVibrational Frequency (ν)~1160 cm⁻¹SO₂ Symmetric Stretch

Note: Predicted values are illustrative and depend on the level of theory, basis set, and solvent model used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in aqueous solution. lsu.edu

For this compound, an all-atom MD simulation would typically place the anion and its counter-ion (Na⁺) in a box of explicit water molecules. The simulation would track the trajectory of every atom over a period of nanoseconds or longer. nih.gov Analysis of these trajectories can reveal:

Conformational Flexibility: The rotation around the S-C and C-N bonds can be monitored to identify the most stable and frequently accessed conformations of the molecule in solution. nih.gov

Solvation Structure: The distribution of water molecules around the polar sulfonyl and acetyl groups, as well as the sodium ion, can be characterized. This reveals the hydration shell structure and the specific hydrogen bonding patterns between the solute and solvent.

Ion Pairing: The simulation can quantify the proximity and interaction strength between the N-acetylsulfanilate anion and the sodium cation, determining whether they exist as a tight ion pair or as solvent-separated ions.

The insights from MD simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, complementing the gas-phase or implicit solvent information from quantum mechanics calculations. researchgate.net

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimentation. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. The highest point along this path is the transition state (TS), and the energy difference between the reactants and the TS is the activation energy, which governs the reaction rate. ims.ac.jp

For reactions involving N-acetylsulfanilate, such as hydrolysis of the amide bond or reactions at the sulfonyl group, transition state calculations can elucidate the detailed atomic motions involved. Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (QST2/QST3) are used to locate the saddle point on the PES that corresponds to the transition state. ims.ac.jpjoaquinbarroso.com

Once a transition state structure is found and confirmed by a frequency calculation (which must yield exactly one imaginary frequency), the activation energy can be calculated. scm.com This allows for the computational screening of different potential reaction pathways. For example, in a proposed mechanism for sulfonyl group transfer, calculations could determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a distinct intermediate. rsc.orgnih.gov These calculations provide a fundamental understanding of the molecule's chemical stability and reactivity. researchgate.net

Table 3: Key Parameters from a Hypothetical Transition State Calculation (e.g., Amide Hydrolysis)

ParameterDescriptionIllustrative Value
ΔE‡Electronic Activation Energy20-30 kcal/mol
ΔG‡Gibbs Free Energy of Activation22-32 kcal/mol
Imaginary Frequency (νi)Vibrational mode of the TS corresponding to the reaction coordinate~ -450 cm⁻¹
Key Bond Distance in TSPartially formed/broken bond (e.g., C-N)~1.8 Å (elongated)

Structure-Reactivity Relationship (SRR) Modeling for N-acetylsulfanilate Compounds

Structure-Reactivity Relationship (SRR) or Quantitative Structure-Activity Relationship (QSAR) models are statistical frameworks that correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. researchgate.net Computational chemistry plays a central role in SRR by providing a wide array of molecular descriptors that can be calculated from the molecule's electronic structure. daneshyari.com

For a series of N-acetylsulfanilate derivatives (e.g., with different substituents on the aromatic ring), a typical SRR study would involve:

Descriptor Calculation: For each compound in the series, a set of quantum chemical descriptors is calculated. These can include electronic properties (HOMO/LUMO energies, Mulliken charges), steric properties (molecular volume), and thermodynamic properties (dipole moment). chemrxiv.org

Model Building: A statistical method, such as multiple linear regression (MLR), is used to build a mathematical equation that links a subset of these descriptors to an experimentally measured reactivity parameter (e.g., a reaction rate constant). chemrxiv.org

Model Validation: The predictive power of the resulting SRR model is tested using internal and external validation techniques to ensure its robustness and reliability.

Such models can provide valuable insights into the factors governing reactivity. For instance, an SRR model might reveal that the rate of a nucleophilic aromatic substitution reaction on N-acetylsulfanilate derivatives is primarily controlled by the LUMO energy and the electrostatic potential on the aromatic carbons. These models are powerful predictive tools in chemical design, allowing for the in-silico screening of new compounds with desired reactivity profiles. chemrxiv.org

Table 4: Common Quantum Chemical Descriptors Used in SRR Modeling

DescriptorAbbreviationPhysicochemical Significance
Energy of Highest Occupied Molecular OrbitalE(HOMO)Relates to electron-donating ability (nucleophilicity)
Energy of Lowest Unoccupied Molecular OrbitalE(LUMO)Relates to electron-accepting ability (electrophilicity)
HOMO-LUMO GapΔEIndicator of chemical stability and reactivity
Dipole MomentμMeasures overall polarity of the molecule
Atomic Charges (e.g., Mulliken, NBO)qIndicates local electron density and sites for electrostatic interactions
Molecular Electrostatic PotentialMEPMaps charge distribution and predicts sites for electrophilic/nucleophilic attack

Applications of N Acetylsulfanilate in Non Clinical Chemical Sciences

Sodium N-acetylsulfanilate as a Chemical Intermediate in Organic Synthesis

This compound is a key intermediate in the synthesis of more complex organic molecules. The acetyl group serves as a protecting group for the amine, which allows for selective reactions at other sites of the molecule. This is particularly important in the synthesis of sulfa drugs, where the unprotected amine group could lead to unwanted side reactions.

The general process involves the acetylation of sulfanilamide (B372717) to form N-acetylsulfanilamide, which can then be converted to its sodium salt, this compound. This protected intermediate can then undergo further reactions, such as the introduction of a heterocyclic ring system, a common feature in many sulfa drugs. The final step involves the deacetylation of the amine group to yield the final product.

Table 1: Key Transformations Involving this compound

TransformationReactantsProductsSignificance
Protection Sulfanilamide, Acetic Anhydride (B1165640)N-acetylsulfanilamidePrevents side reactions at the amine group.
Salt Formation N-acetylsulfanilamide, Sodium Hydroxide (B78521)This compoundImproves solubility and handling.
Condensation N-acetylsulfanilyl chloride (derived from the sodium salt), Heterocyclic amineN-acetylated sulfa drug precursorForms the core structure of the target molecule.
Deprotection N-acetylated sulfa drug precursor, Acid or BaseFinal Sulfa DrugRegenerates the active amine group.

Utilization in Dye Chemistry and Pigment Production

Azo dyes, which are characterized by the presence of one or more azo groups (-N=N-), are a significant class of synthetic colorants used in the textile and pigment industries. ekb.eg The synthesis of these dyes often involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling agent. ekb.eg

While direct evidence for the extensive use of this compound in large-scale dye production is limited, its structural similarity to other sulfonated aromatic amines suggests its potential as a precursor. The presence of the sulfonic acid group can enhance the water solubility of the resulting dye, which is a desirable property for textile dyeing processes.

The general synthetic route would involve the deacetylation of this compound to yield sulfanilic acid, which is a known precursor in the synthesis of some azo dyes. The sulfanilic acid can then be diazotized and coupled with various aromatic compounds to produce a wide range of colors.

Role in the Development of Advanced Materials

The incorporation of sulfonate groups into polymers can significantly alter their properties, leading to the development of advanced materials with specialized applications.

Sulfonated polymers, such as sulfonated polyethersulfone (SPES), are of great interest for their use in proton exchange membranes (PEMs) for fuel cells. researchgate.net These membranes require high proton conductivity, good thermal and mechanical stability, and low fuel crossover. The sulfonic acid groups (-SO3H) in the polymer structure provide the sites for proton transport.

While this compound is not directly used in the polymerization process, it serves as a model compound for understanding the properties and behavior of sulfonated aromatic structures. The synthesis of sulfonated polymers often involves the direct sulfonation of the pre-formed polymer or the polymerization of sulfonated monomers. mdpi.com The study of smaller, related molecules like this compound can provide insights into the effects of sulfonation on the polymer's properties, such as ion exchange capacity and water uptake. mdpi.comredalyc.org

Table 2: Properties of Sulfonated Polymers for Membrane Applications

PropertyDescriptionImportance
Ion Exchange Capacity (IEC) A measure of the number of sulfonic acid groups per unit weight of the polymer. mdpi.comHigher IEC generally leads to higher proton conductivity. mdpi.com
Water Uptake The amount of water absorbed by the polymer membrane. redalyc.orgAdequate hydration is necessary for proton transport, but excessive swelling can compromise mechanical stability. redalyc.org
Proton Conductivity The ability of the membrane to conduct protons.A key performance metric for fuel cells.
Thermal Stability The ability of the polymer to withstand high temperatures without degradation. mdpi.comImportant for the long-term durability of the fuel cell.

Sodium-ion batteries (SIBs) are emerging as a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. mdpi.com The electrolyte is a critical component of the battery, responsible for transporting sodium ions between the anode and the cathode. mdpi.com

While this compound itself is not a primary electrolyte salt, the study of sodium salts of organic sulfonates is relevant to the development of novel electrolytes. mdpi.com These salts can potentially offer advantages in terms of safety and stability compared to conventional inorganic salts. Research in this area is focused on developing electrolytes with high ionic conductivity, good electrochemical stability, and a wide operating temperature range. mdpi.commonash.edumonash.edu

Analytical Reagent and Standard in Chemical Assays (Excluding Basic Identification)

In analytical chemistry, a reagent is a substance used to cause a chemical reaction to detect, measure, or synthesize another substance. spectrumchemical.com A standard is a substance of known purity and concentration used to calibrate analytical instruments.

While specific, advanced analytical assays using this compound as a primary reagent are not widely documented, its stable, crystalline nature and known molecular weight make it a suitable candidate for use as a standard in certain applications. For example, it could be used as a reference standard in chromatographic techniques like HPLC for the quantification of related sulfonamide compounds.

Contribution to Environmental Chemistry (e.g., as a model compound for sulfonate degradation)

The widespread use of sulfonated compounds, including pharmaceuticals and dyes, has led to their presence in the environment. Understanding the fate and transport of these compounds is crucial for assessing their environmental impact.

This compound can serve as a model compound for studying the biodegradation and photodegradation of more complex sulfonated aromatic compounds. fao.org By studying the degradation pathways of a simpler molecule, scientists can gain insights into the mechanisms by which more persistent pollutants are broken down in the environment. For example, studies on the photodegradation of sulfonamides have shown that cleavage of the sulfonamide bond and SO₂ extrusion are major degradation pathways. fao.org

Future Research Directions and Emerging Opportunities in N Acetylsulfanilate Chemistry

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green and sustainable practices presents significant opportunities for innovation in the synthesis of N-acetylsulfanilate. Current research in organic synthesis is focused on minimizing waste, reducing energy consumption, and utilizing renewable resources, trends that are highly applicable to the production of this compound.

Future research will likely focus on several key areas:

Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis. The use of enzymes, such as lipases or acylases, could enable the selective acylation of sulfanilamide (B372717) or its derivatives under mild conditions, potentially reducing the need for harsh reagents and solvents. nih.govnih.govresearchgate.net The enzymatic synthesis of various N-acyl compounds is an expanding field, and applying these methods to N-acetylsulfanilate could lead to highly efficient and environmentally friendly production routes. nih.govnih.gov

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, leading to improved safety, higher yields, and easier scalability. nih.govnih.govresearchgate.netresearchgate.netscienmag.com The application of flow reactors to the synthesis of N-acetylsulfanilate could allow for the safe handling of reactive intermediates and the integration of multiple reaction steps into a single, streamlined process. nih.govnih.govresearchgate.net This approach is particularly advantageous for large-scale industrial production. researchgate.netresearchgate.net

Green Solvents and Catalysts: Research into the use of benign solvents, such as water or supercritical fluids, and the development of recyclable catalysts are central to sustainable chemistry. Future synthetic routes for N-acetylsulfanilate will likely explore these options to minimize the environmental impact of the production process.

Sustainable Synthesis TechniquePotential Application to N-acetylsulfanilate SynthesisAdvantages
Enzymatic Synthesis Selective N-acetylation of sulfanilamide.High selectivity, mild reaction conditions, reduced waste.
Flow Chemistry Continuous production with integrated workup.Enhanced safety, improved scalability, higher yields. nih.govnih.gov
Green Solvents/Catalysts Use of aqueous media or recyclable solid acid catalysts.Reduced environmental impact, lower costs, easier product purification.

Exploration of Unconventional Reactivity and Catalysis

The N-acetylsulfanilate structure contains multiple reactive sites that could be exploited through modern catalytic methods. Moving beyond traditional transformations, future research is expected to delve into unconventional reactivity patterns to generate novel molecular architectures.

Key areas of exploration include:

Metal-Catalyzed Cross-Coupling: The aromatic ring of N-acetylsulfanilate is a prime candidate for functionalization via transition metal-catalyzed cross-coupling reactions. mdpi.com Catalytic systems based on palladium, copper, or nickel could be employed to introduce a wide range of substituents, leading to a diverse library of derivatives with potentially new properties. mdpi.comnih.gov

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for atom-economical synthesis. Future work may focus on developing catalytic methods for the selective C-H activation of the aromatic ring of N-acetylsulfanilate, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable way to initiate a variety of chemical transformations. mdpi.commdpi.com The application of photoredox catalysis to N-acetylsulfanilate and its derivatives could enable novel bond formations and functionalizations that are not accessible through traditional thermal methods. mdpi.commdpi.com

Design and Synthesis of N-acetylsulfanilate-Based Functional Materials

The structural motifs within N-acetylsulfanilate make it an attractive building block for the creation of advanced functional materials. Its ability to participate in hydrogen bonding and coordinate with metal centers opens up possibilities for the design of polymers and coordination networks with tailored properties.

Emerging opportunities in this area include:

Polymers and Copolymers: The N-acetylsulfanilate moiety can be incorporated into polymer backbones or as pendant groups to impart specific functionalities. For instance, polymerization of vinyl-functionalized N-acetylsulfanilate could lead to polymers with interesting optical or electronic properties. Copolymers could be designed for applications in drug delivery, where the sulfonamide group could be used for targeting or to influence solubility. nih.gov

Metal-Organic Frameworks (MOFs): The carboxylate precursor to N-acetylsulfanilate (N-acetylsulfanilic acid) can act as a linker for the construction of MOFs. nih.govrsc.orgresearchgate.net These highly porous materials could be designed for applications in gas storage, separation, or catalysis. The N-acetyl and sulfonamide groups within the pores could be further functionalized to tune the properties of the MOF. nih.govrsc.org

Conductive Materials: The delocalized π-system of the aromatic ring suggests that N-acetylsulfanilate derivatives could be used as components in organic electronic materials. Research in this area might involve the synthesis of extended conjugated systems based on the N-acetylsulfanilate scaffold.

Advanced Spectroscopic and Mechanistic Studies at the Molecular Level

A deeper understanding of the molecular structure, dynamics, and reaction mechanisms of N-acetylsulfanilate is crucial for its rational application in various fields. Advanced analytical and computational techniques will play a pivotal role in elucidating these fundamental aspects.

Future research directions will likely involve:

High-Resolution Spectroscopy: The application of advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-NMR), can provide detailed insights into the molecular structure and conformation of N-acetylsulfanilate and its derivatives in solution. nih.govhu.edu.jonih.gov Solid-state NMR could be used to characterize its structure in polymeric materials or MOFs.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel N-acetylsulfanilate derivatives and for studying their fragmentation pathways, which can provide valuable structural information. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the electronic structure, spectroscopic properties, and reactivity of N-acetylsulfanilate. researchgate.net Such studies can help in understanding reaction mechanisms, predicting the properties of new derivatives, and guiding the design of new functional materials. researchgate.net

Analytical TechniqueApplication to N-acetylsulfanilate ResearchInsights Gained
Advanced NMR Structural elucidation of new derivatives and polymers.3D molecular structure, conformation, intermolecular interactions. hu.edu.jonih.gov
Mass Spectrometry Characterization of reaction products and intermediates.Molecular weight, elemental composition, fragmentation patterns. nih.gov
DFT Calculations Modeling of reaction pathways and electronic properties.Reaction mechanisms, spectroscopic predictions, molecular orbital analysis. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating new paradigms for chemical discovery and process optimization. These computational tools can accelerate research by predicting molecular properties, optimizing reaction conditions, and designing novel synthetic routes.

For N-acetylsulfanilate chemistry, this integration could manifest in several ways:

Property Prediction: Machine learning models can be trained on existing data to predict the physicochemical and biological properties of novel N-acetylsulfanilate derivatives. arxiv.orggoogle.comsemanticscholar.orgresearchgate.net This can enable the rapid screening of large virtual libraries of compounds to identify candidates with desired characteristics. arxiv.orggoogle.comsemanticscholar.org

Retrosynthesis and Route Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex N-acetylsulfanilate derivatives. cas.orgnih.govbiopharmatrend.comresearchgate.netnih.gov By analyzing vast databases of chemical reactions, these tools can identify creative and unexpected pathways, saving significant time and resources in the lab. cas.orgnih.govbiopharmatrend.comresearchgate.net

High-Throughput Screening (HTS): The combination of automated synthesis, HTS, and ML can dramatically accelerate the discovery of new materials and molecules. nih.govchemrxiv.orgresearchgate.neteurekaselect.comnih.gov ML algorithms can be used to analyze the large datasets generated from HTS experiments to identify structure-activity relationships and guide the design of subsequent generations of N-acetylsulfanilate derivatives. nih.govchemrxiv.orgresearchgate.neteurekaselect.com

Interdisciplinary Research with Other Branches of Chemistry and Materials Science

The full potential of N-acetylsulfanilate chemistry will be realized through collaborations that bridge traditional disciplinary boundaries. The versatility of this compound makes it a valuable platform for interdisciplinary research involving medicinal chemistry, polymer science, and environmental chemistry.

Future interdisciplinary opportunities include:

Medicinal Chemistry: The sulfonamide moiety is a well-established pharmacophore. Interdisciplinary research could focus on designing and synthesizing novel N-acetylsulfanilate derivatives as potential therapeutic agents. Collaboration with biologists would be essential to evaluate their biological activity and mechanism of action.

Materials Science: The development of N-acetylsulfanilate-based functional materials will require close collaboration between organic chemists and materials scientists. nih.gov This could involve the design of novel polymers with specific mechanical or optical properties, or the creation of MOFs for targeted applications in catalysis or separations. nih.govrsc.org

Environmental Chemistry: The sulfonamide group is present in a number of environmentally persistent pollutants. Research at the interface of organic and environmental chemistry could explore the environmental fate of N-acetylsulfanilate and its derivatives, as well as their potential use in applications such as sensors for environmental monitoring.

Q & A

Basic: What are the established methods for synthesizing Sodium N-acetylsulfanilate, and how do reaction conditions influence yield?

This compound is synthesized via sulfonation of acetanilide using concentrated sulfuric acid or oleum in acetic anhydride. Key variables include temperature control (40–60°C) to prevent over-sulfonation and the molar ratio of reagents (typically 1:1.2 acetanilide to sulfuric acid). Post-synthesis neutralization with sodium hydroxide yields the sodium salt. Yield optimization requires precise stoichiometry and gradual cooling to crystallize the product .

Basic: How do solubility and hydrolytic stability of this compound impact its handling in aqueous solutions?

The compound is freely soluble in water (forming dihydrate crystals) and alcohol but hydrolyzes slowly in aqueous media, releasing sulfanilic acid and acetic acid. To minimize hydrolysis, prepare solutions fresh and store at 4°C under inert atmospheres. Hydrolysis rates increase at pH > 8.0, necessitating buffered conditions (pH 6–7) for long-term stability .

Basic: Which analytical techniques are validated for quantifying this compound in complex matrices?

UV-Vis spectrophotometry (λmax ~260 nm) and HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) are widely used. Calibration curves require ACS-grade sodium oxalate (NIST Standard Reference Material No. 40) for standardization . For trace analysis, LC-MS with electrospray ionization provides higher specificity, but matrix effects must be controlled via internal standardization .

Advanced: How can researchers address purity inconsistencies in this compound synthesized via traditional sulfonation?

Purity discrepancies often arise from residual sulfonic acid derivatives or unreacted acetanilide. Recrystallization in ethanol-water (7:3 v/v) removes impurities, while TLC (silica gel, ethyl acetate/methanol 8:2) confirms purity. Quantitative NMR (<sup>1</sup>H, D2O) using sodium trimethylsilylpropanesulfonate as an internal standard resolves compositional ambiguities .

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